molecular formula C16H12FNO3 B12126424 (2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

Cat. No.: B12126424
M. Wt: 285.27 g/mol
InChI Key: VEWYDJBKJCXPSI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of enones It features a fluorophenyl group and a phenylcarbonylamino group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid typically involves the condensation of 2-fluorobenzaldehyde with phenyl isocyanate, followed by the addition of malonic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is then heated under reflux to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid
  • (2E)-3-(2-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid
  • (2E)-3-(2-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

Uniqueness

(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C16H12FNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10+

InChI Key

VEWYDJBKJCXPSI-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.